4-(PIPERIDINE-1-CARBOTHIOYL)ANILINE
Description
4-(Piperidine-1-carbothioyl)aniline is a thiourea derivative with the molecular formula C₁₂H₁₅N₂S (molecular weight: ~219 g/mol). Its structure comprises an aniline moiety linked to a piperidine ring via a carbothioyl (-C(=S)-NH-) group.
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
(4-aminophenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C12H16N2S/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2 |
InChI Key |
JKKSMLIXGCREHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-1-carbothioyl)aniline typically involves the reaction of piperidine with aniline derivatives under specific conditions. One common method is the reaction of piperidine with 4-nitroaniline, followed by reduction to form the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidine-1-carbothioyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidine-1-carbothioyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with piperidine moieties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Piperidine-1-carbothioyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Comparative Structural Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₂H₁₅N₂S | 219 | Aniline, Thiourea (carbothioyl) |
| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | C₁₀H₆Cl₂N₃ | 244 | Aniline, Chloropyrimidine |
| 4-[2-(1-Piperidinyl)ethyl]aniline | C₁₄H₁₈N₂ | 214 | Aniline, Piperidinylethyl amine |
- Thiourea vs.
- Piperidinylethyl vs.
Physicochemical and Analytical Properties
Table 2: Key Experimental Data
| Compound | LCMS (m/z [M+H]⁺) | HPLC Retention Time (min) | Solubility Trends |
|---|---|---|---|
| This compound | Not reported | Not reported | Moderate polar solvents |
| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | 245 | 0.75 (Condition SQD-FA05) | Low aqueous solubility |
| 4-[2-(1-Piperidinyl)ethyl]aniline | Not reported | Not reported | Soluble in organic media |
- The chloropyrimidine derivative () exhibits a higher molecular weight (244 vs. 219) and shorter HPLC retention time, indicative of polar interactions under analytical conditions .
- The target compound’s thiourea group likely increases polarity compared to the piperidinylethyl analog (), which may enhance solubility in polar aprotic solvents like DMSO.
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